molecular formula C22H13FN2O3 B3521548 4-fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate

4-fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate

Cat. No.: B3521548
M. Wt: 372.3 g/mol
InChI Key: HYHOUIIUQLDFHU-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate is an organic compound with the molecular formula C22H13FN2O3. It is characterized by the presence of fluorobenzyl and dicyanophenoxy groups attached to a benzoate moiety . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate typically involves the reaction of 4-fluorobenzyl alcohol with 4-(3,4-dicyanophenoxy)benzoic acid. The reaction is carried out under esterification conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar esterification protocols, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other reduced forms.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-Fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine and nitrile groups may enhance binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate is unique due to the combination of fluorobenzyl and dicyanophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4-fluorophenyl)methyl 4-(3,4-dicyanophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O3/c23-19-6-1-15(2-7-19)14-27-22(26)16-3-8-20(9-4-16)28-21-10-5-17(12-24)18(11-21)13-25/h1-11H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHOUIIUQLDFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate
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